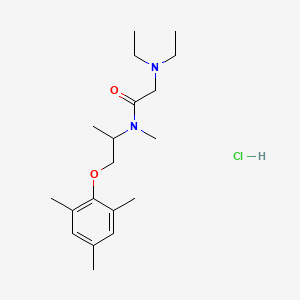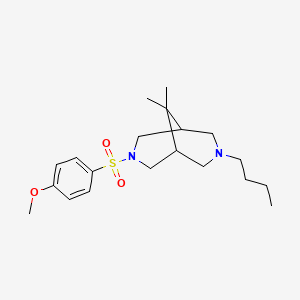
Sodium bisulfide trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bisulfide trihydrate, also known as sodium hydrosulfide trihydrate, is a chemical compound with the formula NaHS·3H₂O. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bisulfide trihydrate can be synthesized through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the trihydrate form:
H2S+NaOH→NaHS+H2O
Industrial Production Methods
In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The resulting solution is then cooled to crystallize the trihydrate form. This method ensures high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium bisulfide trihydrate undergoes several types of chemical reactions, including:
Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent, converting other compounds to their reduced forms.
Substitution: Sodium bisulfide can participate in substitution reactions, where it replaces another group in a compound.
Common Reagents and Conditions
Oxidation: Sodium bisulfide reacts with oxidizing agents such as chlorine (Cl₂) or oxygen (O₂) to form sodium sulfate.
Reduction: It can reduce metal ions in solution, such as copper(II) ions (Cu²⁺), to their metallic forms.
Substitution: Sodium bisulfide can react with alkyl halides to form thiols.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metallic copper (Cu)
Substitution: Thiols (R-SH)
Scientific Research Applications
Sodium bisulfide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organosulfur compounds.
Biology: Sodium bisulfide is used in the study of sulfur metabolism in biological systems.
Industry: Sodium bisulfide is used in the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Mechanism of Action
The mechanism of action of sodium bisulfide trihydrate involves its ability to donate hydrogen sulfide ions (HS⁻) in solution. These ions can participate in various chemical reactions, including redox reactions and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium bisulfite (NaHSO₃): Used as a reducing agent and preservative.
Sodium metabisulfite (Na₂S₂O₅): Commonly used as a preservative and antioxidant.
Sodium sulfide (Na₂S): Used in the production of sulfur dyes and as a reducing agent.
Uniqueness
Sodium bisulfide trihydrate is unique in its ability to act as both a reducing agent and a nucleophile. Its high solubility in water and ability to form stable hydrates make it particularly useful in various industrial and research applications.
Properties
CAS No. |
12135-06-7 |
|---|---|
Molecular Formula |
H7NaO3S |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
sodium;sulfanide;trihydrate |
InChI |
InChI=1S/Na.3H2O.H2S/h;4*1H2/q+1;;;;/p-1 |
InChI Key |
WAGNUANSSKWIMM-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.[Na+].[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















